1,1'-[Oxybis(methyleneselanyl)]dinaphthalene
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Overview
Description
1,1’-[Oxybis(methyleneselanyl)]dinaphthalene is a chemical compound with the molecular formula C22H18OSe2 It consists of two naphthalene units connected by a methyleneselanyl bridge through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Oxybis(methyleneselanyl)]dinaphthalene typically involves the reaction of naphthalene derivatives with methyleneselanyl compounds under controlled conditions. One common method includes the use of naphthalene-1-boronic acid and methyleneselanyl chloride in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity 1,1’-[Oxybis(methyleneselanyl)]dinaphthalene .
Chemical Reactions Analysis
Types of Reactions
1,1’-[Oxybis(methyleneselanyl)]dinaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the methyleneselanyl bridge to methylenesulfur or methylene groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles like bromine, chlorinating agents, and Friedel-Crafts catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Methylenesulfur, methylene groups.
Substitution: Halogenated naphthalenes, alkylated naphthalenes.
Scientific Research Applications
1,1’-[Oxybis(methyleneselanyl)]dinaphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant due to the presence of selenium, which is known for its antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1,1’-[Oxybis(methyleneselanyl)]dinaphthalene involves its interaction with molecular targets and pathways. The selenium atoms in the compound can participate in redox reactions, contributing to its antioxidant activity. Additionally, the compound can interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-[Oxybis(methylene)]dinaphthalene: Similar structure but lacks selenium atoms, resulting in different chemical and biological properties.
1,1’-[Oxybis(methylenesulfur)]dinaphthalene:
1,1’-[Oxybis(methyleneselanyl)]dibenzene: Similar selenium-containing compound but with benzene rings instead of naphthalene.
Uniqueness
1,1’-[Oxybis(methyleneselanyl)]dinaphthalene is unique due to the presence of selenium atoms, which impart distinct chemical reactivity and biological activity. The combination of naphthalene units and selenium atoms makes it a valuable compound for various research applications .
Properties
CAS No. |
82745-68-4 |
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Molecular Formula |
C22H18OSe2 |
Molecular Weight |
456.3 g/mol |
IUPAC Name |
1-(naphthalen-1-ylselanylmethoxymethylselanyl)naphthalene |
InChI |
InChI=1S/C22H18OSe2/c1-3-11-19-17(7-1)9-5-13-21(19)24-15-23-16-25-22-14-6-10-18-8-2-4-12-20(18)22/h1-14H,15-16H2 |
InChI Key |
QYZYKHRHIVYNER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2[Se]COC[Se]C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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